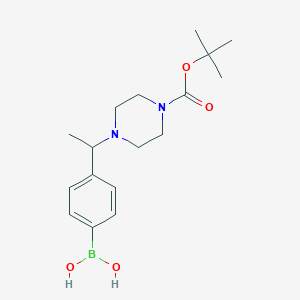
(4-(1-(4-(叔丁氧羰基)哌嗪-1-基)乙基)苯基)硼酸
描述
“(4-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C17H27BN2O4 and a molecular weight of 334.22 . It is available for research use and not for human use .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further connected to a piperazine ring through an ethyl linker. The piperazine ring carries a tert-butoxycarbonyl (Boc) protecting group .科学研究应用
双功能大环化合物的合成McMurry 等人(1992 年)讨论了使用 BOC 保护的氨基二琥珀酰亚胺酯合成双功能大环化合物,其中包括涉及与本化合物类似的叔丁氧羰基基团的步骤。该合成是为生物缀合化学创建螯合剂的一部分 (McMurry、Brechbiel、Kumar 和 Gansow,1992)。
黑皮素受体配体的非对映选择性合成Jiang 等人(2005 年)详细介绍了一种涉及 N-叔丁基磺酰亚胺的非对映选择性合成方法,该方法产生了非对映异构体富集的加合物。这包括使用叔丁氧羰基哌嗪基苄胺,展示了其在为人类黑皮素 4 受体生产新型配体中的应用 (Jiang、Chen、Marinkovic、Tran、Chen、Arellano、White 和 Tucci,2005)。
乙酰辅酶 A 羧化酶抑制剂的开发Chonan 等人(2011 年)合成了新型(4-哌啶基)-哌嗪衍生物作为 ACC1/2 非选择性抑制剂。这包括优化氟取代的叔丁氧羰基,突出了该化合物在开发代谢紊乱治疗中的潜力 (Chonan、Wakasugi、Yamamoto、Yashiro、Oi、Tanaka、Ohoka-Sugita、Io、Koretsune 和 Hiratate,2011)。
新型树状三聚氰胺的合成Sacalis 等人(2019 年)报道了使用 4-氨基-1-(叔丁氧羰基)哌啶作为起点的合成新型树状 G-2 三聚氰胺。这些三聚氰胺显示出自组装成大型球形纳米聚集体的潜力,这可能在纳米技术和材料科学中得到应用 (Sacalis、Morar、Lameiras、Lupan、Silaghi-Dumitrescu、Bende、Katona、Porumb、Harakat、Gál 和 Darabantu,2019)。
神经保护的多靶点治疗方法Lecanu 等人(2010 年)合成了专为多靶点治疗神经保护方法设计的化合物作为治疗阿尔茨海默病的方法。这包括涉及取代哌嗪衍生物的步骤,证明了该化合物在神经保护药物开发中的相关性 (Lecanu、Tillement、McCourty、Rammouz、Yao、Greeson 和 Papadopoulos,2010)。
属性
IUPAC Name |
[4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-13(14-5-7-15(8-6-14)18(22)23)19-9-11-20(12-10-19)16(21)24-17(2,3)4/h5-8,13,22-23H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKYUZIJVYGJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901125862 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[1-(4-boronophenyl)ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901125862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid | |
CAS RN |
1704069-47-5 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[1-(4-boronophenyl)ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[1-(4-boronophenyl)ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901125862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















